3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H5BrClN3O It is a derivative of pyrazole and pyridine, featuring both bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyrazole derivatives with bromine and chloropyridine under controlled conditions. One common method involves the use of pyrazole carbonyl chloride as a starting material, which reacts with 3-chloropyridine in the presence of a brominating agent . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Reagents: Palladium catalysts, boronic acids
Major Products
Substitution Products: Derivatives with different functional groups replacing bromine or chlorine
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Coupling Products: Biaryl compounds
Scientific Research Applications
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with insecticidal and fungicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors, leading to its observed bioactivity. For example, its insecticidal activity is attributed to its ability to interfere with the nervous system of insects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Shares the bromine and chlorine substituents but lacks the pyrazole ring.
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on a pyrazole-pyridine scaffold, combined with an aldehyde functional group. This combination of features makes it a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O/c10-8-4-6(5-15)14(13-8)9-7(11)2-1-3-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPGNNZJDBZRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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